![molecular formula C28H20Na4O16S4 B13827313 Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)

Para-sulfonatocalix[4]arene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

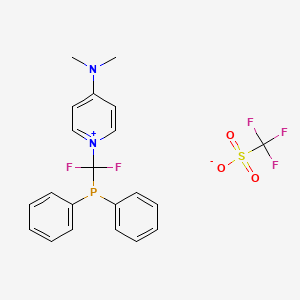

Para-sulfonatocalix4arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique ability to form host-guest complexes, making them valuable in various fields of chemistry and biology. Para-sulfonatocalix4arene, in particular, is functionalized with sulfonate groups, enhancing its solubility in water and its ability to interact with a wide range of guest molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Para-sulfonatocalix4arene is typically synthesized through a multi-step process. The initial step involves the formation of the calixarene backbone by condensing p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then sulfonated using concentrated sulfuric acid to introduce sulfonate groups at the para positions of the phenolic units .

Industrial Production Methods

While the laboratory synthesis of para-sulfonatocalix4arene is well-documented, industrial production methods are less commonly reported. the scalability of the synthesis process involves optimizing reaction conditions to ensure high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Para-sulfonatocalix4arene undergoes various chemical reactions, including:

Host-Guest Complexation: Forms inclusion complexes with a variety of guest molecules, such as drugs and ions.

Substitution Reactions: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Host-Guest Complexation: Typically involves mixing para-sulfonatocalixarene with the guest molecule in an aqueous solution.

Substitution Reactions: Often carried out in polar solvents under mild conditions.

Major Products

Inclusion Complexes: Enhanced solubility and stability of guest molecules.

Substituted Derivatives: Modified calixarenes with potential for further functionalization.

Applications De Recherche Scientifique

Para-sulfonatocalix4arene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of para-sulfonatocalix4arene primarily involves its ability to form host-guest complexes. The sulfonate groups enhance its solubility in water and facilitate electrostatic interactions with positively charged guest molecules. The hydrophobic cavity of the calixarene provides a suitable environment for the encapsulation of hydrophobic guest molecules, leading to the formation of stable inclusion complexes .

Comparaison Avec Des Composés Similaires

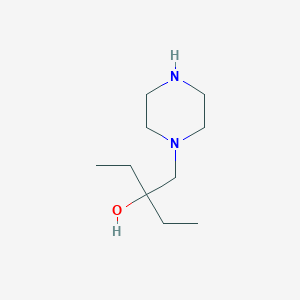

Para-sulfonatocalix4arene is unique among calixarenes due to its sulfonate functionalization, which enhances its solubility and interaction capabilities. Similar compounds include:

- Para-sulfonatocalix 6arene : Larger macrocycle with similar properties but a larger cavity .

- Para-sulfonatocalix 8arene : Even larger macrocycle with increased capacity for guest molecules .

- Calix 4arene : Lacks sulfonate groups, resulting in lower solubility and different interaction properties .

Para-sulfonatocalix4arene stands out due to its balance of cavity size and functionalization, making it highly versatile for various applications.

Propriétés

Formule moléculaire |

C28H20Na4O16S4 |

|---|---|

Poids moléculaire |

832.7 g/mol |

Nom IUPAC |

tetrasodium;25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate |

InChI |

InChI=1S/C28H24O16S4.4Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;;;;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |

Clé InChI |

WCSKZSCSZGMBAN-UHFFFAOYSA-J |

SMILES canonique |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)[O-])CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)